

# A Comparative Meta-Analysis of PPAR Agonists in Clinical Development for Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs investigated for the treatment of dyslipidemia and related metabolic disorders. While the primary focus of this analysis was intended to be **Sodelglitazar**, a PPAR $\delta$  agonist, a comprehensive search of publicly available clinical trial data, including the registered trial NCT00196989, did not yield sufficient quantitative results for a direct comparison. Therefore, this guide will focus on a meta-analysis of clinical trial data for other prominent PPAR agonists, namely Saroglitazar (a dual PPAR $\alpha$ /y agonist), and Elafibranor (GFT505, a dual PPAR $\alpha$ / $\delta$  agonist), alongside Fenofibrate, a widely used PPAR $\alpha$  agonist, to provide a valuable comparative landscape for researchers in this field.

### **Introduction to PPAR Agonists**

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1] There are three main isoforms:

- PPARα: Primarily expressed in the liver, heart, and muscle, its activation leads to increased fatty acid oxidation and a reduction in triglycerides.[1][2] Fibrates are a class of drugs that are PPARα agonists.[2]
- PPARy: Mainly found in adipose tissue, its activation improves insulin sensitivity and is the target for the thiazolidinedione class of anti-diabetic drugs.[2]



 PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, energy expenditure, and is believed to play a role in improving lipid profiles.

Dual and pan-PPAR agonists that target multiple isoforms are being developed to achieve a broader spectrum of metabolic benefits.

# Comparative Efficacy of PPAR Agonists and Fenofibrate

The following tables summarize the efficacy of Saroglitazar, Elafibranor, and Fenofibrate from various clinical trials in treating dyslipidemia.

### **Table 1: Effects on Triglycerides (TG)**



| Drug             | Dosage                              | Study<br>Populatio<br>n                    | Treatmen<br>t Duration | Mean<br>Baseline<br>TG<br>(mg/dL)     | Percent<br>Change<br>from<br>Baseline | Comparat<br>or                    |
|------------------|-------------------------------------|--------------------------------------------|------------------------|---------------------------------------|---------------------------------------|-----------------------------------|
| Saroglitaza<br>r | 2 mg                                | Diabetic<br>Dyslipidemi<br>a               | 24 Weeks               | ~296                                  | -26.4%                                | Pioglitazon<br>e 45mg<br>(-15.5%) |
| 4 mg             | Diabetic<br>Dyslipidemi<br>a        | 24 Weeks                                   | ~256                   | -45.0%                                | Pioglitazon<br>e 45mg<br>(-15.5%)     |                                   |
| 4 mg             | Atherogeni<br>c<br>Dyslipidemi<br>a | -                                          | -                      | -51.18<br>mg/dL (MD<br>vs<br>Placebo) | Placebo                               |                                   |
| Elafibranor      | 80 mg                               | Abdominall<br>y Obese,<br>Dyslipidemi<br>a | 28 Days                | -                                     | -16.7%                                | Placebo                           |
| 120 mg           | NASH                                | 52 Weeks                                   | ~177                   | -                                     | Placebo                               |                                   |
| Fenofibrate      | 200 mg                              | Type 2<br>Diabetes                         | 5 Years                | 153                                   | -22%                                  | Placebo                           |
| 160 mg           | Mixed<br>Dyslipidemi<br>a           | 12 Weeks                                   | 309                    | -43.2%                                | Statin                                |                                   |

**Table 2: Effects on Low-Density Lipoprotein Cholesterol** (LDL-C)



| Drug             | Dosage                              | Study<br>Populatio<br>n                    | Treatmen<br>t Duration | Mean<br>Baseline<br>LDL-C<br>(mg/dL) | Change<br>from<br>Baseline | Comparat<br>or                           |
|------------------|-------------------------------------|--------------------------------------------|------------------------|--------------------------------------|----------------------------|------------------------------------------|
| Saroglitaza<br>r | 4 mg                                | Diabetic<br>Dyslipidemi<br>a               | 24 Weeks               | ~120                                 | -5%                        | Pioglitazon<br>e 45mg<br>(+3.5<br>mg/dL) |
| 4 mg             | Atherogeni<br>c<br>Dyslipidemi<br>a | -                                          | -                      | -9.15<br>mg/dL (MD<br>vs<br>Placebo) | Placebo                    |                                          |
| Elafibranor      | 80 mg                               | Abdominall<br>y Obese,<br>Dyslipidemi<br>a | 28 Days                | -                                    | -                          | Placebo                                  |
| Fenofibrate      | 200 mg                              | Type 2<br>Diabetes                         | 5 Years                | 119                                  | -6%                        | Placebo                                  |
| 160 mg           | Mixed<br>Dyslipidemi<br>a           | 12 Weeks                                   | 166                    | -15.7%                               | Statin                     |                                          |

Table 3: Effects on High-Density Lipoprotein Cholesterol (HDL-C)



| Drug             | Dosage                    | Study<br>Populatio<br>n                    | Treatmen<br>t Duration | Mean<br>Baseline<br>HDL-C<br>(mg/dL) | Percent<br>Change<br>from<br>Baseline | Comparat<br>or |
|------------------|---------------------------|--------------------------------------------|------------------------|--------------------------------------|---------------------------------------|----------------|
| Saroglitaza<br>r | 4 mg                      | Atherogeni<br>c<br>Dyslipidemi<br>a        | -                      | -                                    | +2.73<br>mg/dL (MD<br>vs<br>Placebo)  | Placebo        |
| Elafibranor      | 80 mg                     | Abdominall<br>y Obese,<br>Dyslipidemi<br>a | 28 Days                | -                                    | +7.8%                                 | Placebo        |
| Fenofibrate      | 200 mg                    | Type 2<br>Diabetes                         | 5 Years                | 43                                   | +1%                                   | Placebo        |
| 160 mg           | Mixed<br>Dyslipidemi<br>a | 12 Weeks                                   | 42                     | +18.2%                               | Statin                                |                |

## **Safety and Tolerability**

A summary of the safety profile for each compound is presented below.

#### **Table 4: Common Adverse Events**



| Drug         | Common Adverse Events                                                                                                                                                                                                        | Serious Adverse Events                                                                             |  |
|--------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--|
| Saroglitazar | Generally well-tolerated. Some studies reported mild to moderate adverse events like rash, itching, and abdominal pain. No significant weight gain was observed in some trials, while a slight increase was noted in others. | No serious adverse events<br>were reported in several key<br>trials.                               |  |
| Elafibranor  | Generally well-tolerated. Some studies reported mild and similar adverse events to placebo. A mild, reversible increase in serum creatinine has been observed.                                                               | No cardiovascular events or deaths were reported in the elafibranor arms of a key NASH trial.      |  |
| Fenofibrate  | Gastrointestinal symptoms,<br>myopathy, and an increased<br>risk of cholelithiasis are known<br>side effects.                                                                                                                | Rhabdomyolysis is a rare but serious adverse event, particularly when coadministered with statins. |  |

# **Experimental Protocols: A General Overview**

The clinical trials referenced in this guide generally follow a randomized, double-blind, placeboor active-controlled design. Below is a generalized workflow for such a trial.

### **Clinical Trial Workflow**





Click to download full resolution via product page



Caption: Generalized workflow of a randomized controlled clinical trial for dyslipidemia treatments.

# Signaling Pathways PPAR Agonist Mechanism of Action

The diagram below illustrates the general mechanism of action for PPAR agonists. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The mechanisms of action of PPARs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of PPAR Agonists in Clinical Development for Dyslipidemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681033#a-meta-analysis-of-sodelglitazar-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com